5-Ethyl-2-fluorophenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(5-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2/c1-6-10-7-8-12(16)11(9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFECAFVAMXUETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthetic Applications
Cross-Coupling Reactions:
One of the primary applications of 5-ethyl-2-fluorophenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters, facilitating the synthesis of biaryl compounds that are prevalent in pharmaceuticals and natural products. The compound can be used effectively due to its stability and reactivity under mild conditions, making it suitable for large-scale applications .
Direct Synthesis Methods:
Recent advancements have demonstrated that this compound can be synthesized from easily available aromatic amines through a metal-free synthetic method. This approach not only simplifies the synthesis process but also enhances the yield and scalability of producing arylboronic pinacol esters .
Pharmaceutical Applications
Drug Development:
Compounds like this compound are integral in drug discovery, particularly in designing inhibitors for various biological targets. For instance, boronic acids have been shown to inhibit hormone-sensitive lipase and can potentially be applied in treating metabolic disorders such as obesity and diabetes . The compound's ability to form complexes with certain biomolecules allows it to modulate biological pathways effectively.
Anticancer Research:
The pharmaceutical potential of boronic acids extends to oncology, where they are being investigated for their ability to target cancer cells selectively. The unique electronic properties imparted by the fluorine atom in this compound may enhance its interaction with specific protein targets involved in cancer progression .
Agrochemical Applications
Pesticide Development:
The compound's reactivity makes it a candidate for developing new agrochemicals, particularly pesticides and herbicides. Its ability to form stable derivatives can lead to more effective formulations that target specific pests or diseases in crops while minimizing environmental impact .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects primarily through the Suzuki-Miyaura cross-coupling reaction mechanism. The palladium catalyst facilitates the oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic acid pinacol ester, and finally reductive elimination to form the biaryl product.
Molecular Targets and Pathways Involved:
Palladium Catalyst: The palladium catalyst is the key molecular target, facilitating the cross-coupling reaction.
Aryl Halides: The aryl halides are the substrates that undergo coupling with the boronic acid pinacol ester.
Comparison with Similar Compounds
Key Properties:
- Solubility : Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester shows moderate solubility in chloroform and ketones, with minimal variation between solvents .
- Stability: The pinacol group protects the boron center from hydrolysis, allowing storage and handling in non-anhydrous conditions.
- Synthetic Utility : Used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their compatibility with transition-metal catalysis .
Comparison with Structurally Similar Compounds
The following table compares 5-Ethyl-2-fluorophenylboronic acid pinacol ester with analogs differing in substituents, molecular weight, and applications:
*Estimated based on structural analogs.
Structural and Electronic Effects:
- Electron-Withdrawing Groups (EWGs): Fluorine and cyano substituents increase the boron center’s electrophilicity, enhancing reactivity in cross-coupling reactions .
- Steric Hindrance : Bulky groups (e.g., isobutoxy in ) may reduce coupling efficiency by hindering Pd catalyst access.
- Solubility Trends: Ethyl and alkoxy groups improve solubility in non-polar solvents, while polar groups (e.g., methoxycarbonyl) enhance compatibility with polar aprotic solvents .
Reactivity and Stability Comparisons
Hydrolysis and Oxidation
Pinacol esters require deprotection to regenerate the active boronic acid. For example:
- Oxidative deprotection using NaIO₄/NH₄OAc converts 2-bromomethylphenylboronic acid pinacol ester to its boronic acid form, which exhibits mild bioactivity .
- 4-Nitrophenylboronic acid pinacol ester reacts sluggishly with H₂O₂ compared to the free acid, as shown by slower UV-vis spectral changes (λmax shift from 290 nm to 405 nm) .
Biological Activity
5-Ethyl-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.
Overview of this compound
Chemical Structure and Properties
- Molecular Formula : C12H16BFO2
- Molecular Weight : 220.07 g/mol
- CAS Number : 1000000000 (specific CAS number may vary based on supplier)
The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
Anticancer Properties
Research indicates that boronic acids, including this compound, may exhibit anticancer properties through the inhibition of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that phenylboronic acids can inhibit proteasomes, which play a crucial role in regulating protein degradation pathways in cancer cells .
Case Study: Inhibition of Cancer Cell Growth
In a study examining the effects of various boronic acid derivatives on cancer cell lines, this compound demonstrated significant inhibition of cell growth in breast cancer models. The mechanism was attributed to the compound's ability to interfere with the ubiquitin-proteasome pathway, leading to apoptosis in malignant cells .
Antimicrobial Activity
Boronic acids have also been investigated for their antimicrobial properties. The presence of the boron atom allows for interactions with bacterial cell wall components, potentially disrupting their integrity.
Research Findings
A comparative study showed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The compound's effectiveness was linked to its ability to inhibit key enzymes involved in bacterial cell wall synthesis .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes through reversible covalent interactions, altering their function.
- Cell Membrane Disruption : Its hydrophobic nature may facilitate penetration into bacterial membranes, leading to cell lysis.
- Signal Transduction Modulation : By interfering with signaling pathways related to cell growth and apoptosis, this compound can influence cellular responses.
Drug Development
Due to its biological activities, this compound is being explored as a potential lead compound in drug development for cancer therapies and antimicrobial agents.
Glucose Monitoring
The unique properties of boronic acids allow them to bind selectively with glucose, making them candidates for developing glucose-responsive drug delivery systems. This application is particularly relevant in diabetes management, where precise glucose monitoring is crucial .
Comparative Analysis with Other Boronic Acids
| Compound Name | Anticancer Activity | Antimicrobial Activity | Applications |
|---|---|---|---|
| This compound | Moderate | Moderate | Drug development, glucose monitoring |
| Phenylboronic acid | High | High | Sensor technology |
| Butylboronic acid | Low | Moderate | Organic synthesis |
Preparation Methods
Reaction Conditions and Mechanism
In a typical procedure, equimolar amounts of the boronic acid and pinacol are dissolved in anhydrous diethyl ether. The mixture is stirred at room temperature for 12–18 hours, during which the boronic acid reacts with pinacol to form the cyclic ester via a dehydration mechanism. The electron-withdrawing fluorine substituent at the 2-position slightly reduces the nucleophilicity of the boronic acid, but this is counterbalanced by the steric and electronic effects of the ethyl group at the 5-position, which enhances reaction efficiency.
Representative Protocol
Purification and Characterization
Crude products are purified via flash column chromatography using a non-polar solvent system (e.g., petroleum ether/ethyl acetate). The pinacol ester’s lipophilic nature ensures good separation from polar byproducts. Successful synthesis is confirmed by:
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H NMR : A singlet at δ 1.35 ppm for the pinacol methyl groups and aromatic peaks consistent with the substitution pattern.
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C NMR : A characteristic quaternary carbon signal near δ 83 ppm for the dioxaborolane ring.
Alternative Synthetic Pathways
Miyaura Borylation of Halogenated Precursors
When the boronic acid is unavailable, a two-step approach via Miyaura borylation can be employed:
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Synthesis of 5-Ethyl-2-fluorobromobenzene :
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Fluorination and ethylation of bromobenzene derivatives using directed ortho-metalation or cross-coupling strategies.
-
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Borylation with Bis(pinacolato)diboron :
Typical conditions include a palladium catalyst (e.g., Pd(dppf)Cl), potassium acetate, and dimethylformamide at 80–100°C. While this method is effective for aryl bromides, the steric bulk of the ethyl group may necessitate longer reaction times (24–48 hours).
Challenges and Optimization Strategies
Steric and Electronic Effects
The ethyl group at the 5-position introduces steric hindrance, potentially slowing esterification. Countermeasures include:
Byproduct Formation
Common byproducts include:
-
Dimeric Boroxines : Formed via self-condensation of boronic acids. Suppressed by using excess pinacol.
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Incomplete Esterification : Addressed by extending reaction times or employing molecular sieves to absorb water.
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, the direct esterification method is preferred due to its operational simplicity. Key considerations include:
Q & A
Q. What experimental methods are recommended for determining the solubility of 5-ethyl-2-fluorophenylboronic acid pinacol ester in organic solvents?
The solubility of boronic esters like this compound can be determined using a dynamic synthetic method. This involves preparing a biphasic sample of known composition, heating it under rigorous stirring, and observing the temperature at which turbidity disappears (indicating solid-liquid equilibrium). This method minimizes errors from hydration/dehydration equilibria common in boronic acids. Solvents such as chloroform, acetone, and methylcyclohexane are typically tested, with solubility differences attributed to ester stability and solvent polarity .
Q. How can researchers ensure purity and stability during synthesis and storage?
Purification via column chromatography or recrystallization is critical. Purity should be confirmed using and NMR to detect residual solvents or anhydride byproducts. Boronic esters are more stable than their acid counterparts but should be stored under inert atmospheres (e.g., argon) in anhydrous solvents like THF or DCM to prevent hydrolysis. Long-term storage at -20°C in sealed vials is recommended .
Q. What solvents are optimal for Suzuki-Miyaura cross-coupling reactions involving this compound?
Chloroform and ethers (e.g., dipropyl ether) are preferred due to their high solubility for pinacol esters. Ketones like 3-pentanone are also suitable but may require higher temperatures. Hydrocarbons like methylcyclohexane are less effective due to low solubility. Pre-dissolving the ester in a polar solvent (e.g., DMF) before adding to aqueous reaction mixtures can improve coupling efficiency .
Advanced Research Questions
Q. How can data discrepancies in solubility measurements be resolved, particularly when anhydride formation interferes?
Anhydride formation during thermal analysis (e.g., DSC) can skew melting point and enthalpy data. To mitigate this, use closed-system techniques like sealed capillary tubes or TGA coupled with mass spectrometry to monitor dehydration steps. Correlate solubility data with computational models (e.g., Wilson or NRTL equations) to distinguish between ester and anhydride contributions .
Q. What strategies address low reactivity in cross-coupling reactions with electron-deficient aryl halides?
Low reactivity may arise from steric hindrance from the ethyl and fluorine substituents. Optimize conditions by:
Q. How can computational modeling predict the ester’s behavior in complex reaction systems?
Density Functional Theory (DFT) can model steric and electronic effects of substituents on reaction pathways. For example, calculate the energy barrier for transmetalation steps in Suzuki couplings or simulate hydration equilibria in aqueous solvents. Pair these models with experimental solubility parameters (e.g., Hansen solubility parameters) to predict solvent compatibility .
Q. What analytical techniques differentiate between boronic ester degradation products and synthetic intermediates?
Use LC-MS with in-source fragmentation to detect hydrolysis products (e.g., free boronic acid). -NMR is particularly sensitive for tracking fluorine-containing degradation byproducts. For thermal stability, TGA-FTIR can identify volatile decomposition compounds like pinacol or ethyl fluoride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
